molecular formula C10H11N3O2 B1320476 4-(4-Isocyanatopyridin-2-yl)morpholine CAS No. 876316-43-7

4-(4-Isocyanatopyridin-2-yl)morpholine

Cat. No.: B1320476
CAS No.: 876316-43-7
M. Wt: 205.21 g/mol
InChI Key: LRVCWTODNVVIOK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isocyanatopyridin-2-yl)morpholine typically involves the reaction of 4-aminopyridine with phosgene to form 4-isocyanatopyridine, which is then reacted with morpholine to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Isocyanatopyridin-2-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out under mild conditions, often at room temperature .

Major Products Formed

The major products formed from reactions involving this compound include ureas, carbamates, and other derivatives depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 4-(4-Isocyanatopyridin-2-yl)morpholine involves its reactivity with nucleophiles, leading to the formation of stable derivatives. These derivatives can interact with various molecular targets, including proteins and enzymes, thereby modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the isocyanate group and the morpholine ring, which imparts distinct reactivity and stability. This makes it particularly useful in proteomics research and the synthesis of complex molecules .

Properties

IUPAC Name

4-(4-isocyanatopyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c14-8-12-9-1-2-11-10(7-9)13-3-5-15-6-4-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVCWTODNVVIOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594522
Record name 4-(4-Isocyanatopyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876316-43-7
Record name 4-(4-Isocyanatopyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Morpholin-4-yl)pyridin-4-yl isocyanate
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